molecular formula C5H8O2 B562642 Tiglic Acid-d3 CAS No. 19146-57-7

Tiglic Acid-d3

Cat. No.: B562642
CAS No.: 19146-57-7
M. Wt: 103.13 g/mol
InChI Key: UIERETOOQGIECD-VGIDZVCYSA-N
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Description

Tiglic Acid-d3, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 103.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tiglic Acid-d3 is a labeled isotope of Tiglic Acid . Tiglic acid is a monocarboxylic unsaturated organic acid . It is a volatile and crystallizable substance with a sweet, warm, spicy odor It is known that tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that it may interact with targets involved in the inflammatory response.

Mode of Action

It is known that tiglic acid can form a dinuclear copper coordination compound, which has been studied for its structural, spectroscopic, thermal, and magnetic properties . This suggests that this compound may interact with its targets through coordination chemistry, leading to changes in their structural and functional properties.

Biochemical Pathways

This compound, as an isotope of tiglic acid, is likely involved in similar biochemical pathways. Tiglic acid is found in the pygidial gland defensive fluid of many carabid beetles . It is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . Consequently, ethacrylic acid was found to preferentially accumulate the deuterium labeling from [2,3,4,4-2H4]isoleucine during the biosynthetic experiment .

Pharmacokinetics

Given that tiglic acid is a volatile and crystallizable substance , it can be inferred that it may have good absorption and distribution properties. The metabolism and excretion of this compound would likely be similar to that of tiglic acid, but specific studies would be needed to confirm this.

Result of Action

Tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that this compound may also have anti-inflammatory effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of tiglic acid in beetles is influenced by the availability of isoleucine Therefore, the availability of isoleucine in the environment could potentially influence the biosynthesis and action of this compound

Biochemical Analysis

Biochemical Properties

Tiglic Acid-d3, like its parent compound Tiglic acid, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes involved in the metabolism of isoleucine and 2-methylbutyric acid.

Cellular Effects

It is known that Tiglic acid, the parent compound, is a skin and eye irritant and the inhalation of the substance causes respiratory tract irritation . This suggests that this compound may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is likely involved in the same metabolic pathways as Tiglic acid. Tiglic acid is known to be biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels.

Properties

CAS No.

19146-57-7

Molecular Formula

C5H8O2

Molecular Weight

103.13 g/mol

IUPAC Name

(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3

InChI Key

UIERETOOQGIECD-VGIDZVCYSA-N

SMILES

CC=C(C)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])/C=C(\C)/C(=O)O

Canonical SMILES

CC=C(C)C(=O)O

Synonyms

(2E)-2-Methyl-2-butenoic Acid;  (E)-2-Methylcrotonic Acid;  (E)-2,3-Dimethylacrylic Acid;  (E)-2-Methyl-2-butenoic acid;  (E)-α-Methylcrotonic acid;  Cevadic Acid;  NSC 44235;  NSC 8999;  Tiglinic Acid;  trans-2,3-Dimethylacrylic Acid;  trans-2-Methyl-2-buteno

Origin of Product

United States

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